Aminomethylboronic acid pinacol ester hydrochloride

Übersicht

Beschreibung

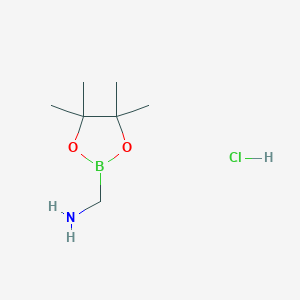

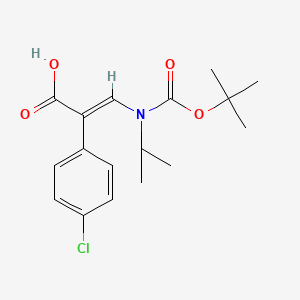

Aminomethylboronic acid pinacol ester hydrochloride is a useful research chemical . It has the chemical formula C7H17BClNO2 and a molecular weight of 193.48 g/mol .

Synthesis Analysis

The synthesis of this compound involves several steps. A method of synthesizing aminophenylboronic acid pinacol ester involves cooling to 0°C, adding 10% hydrochloric acid, and adjusting the pH value to be 6 . Another method involves the catalytic protodeboronation of pinacol boronic esters .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string B1 (OC (C (O1) ©C) ©C)CN.Cl .

Chemical Reactions Analysis

Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . They can undergo catalytic protodeboronation, a process that is not well developed . This process involves a radical approach .

Physical and Chemical Properties Analysis

This compound is a solid with a molecular weight of 193.48 g/mol . It has an empirical formula of C7H16BNO2.HCl .

Wissenschaftliche Forschungsanwendungen

Matteson Rearrangement for Mono-N-methylation

A significant application of aminomethylboronic acid pinacol ester hydrochloride in scientific research is observed in the Matteson rearrangement. This process involves the 1,2-carbon-to-nitrogen migration of boron in alpha-aminoalkylboronic esters, providing a novel method for the mono-N-methylation of resin-supported amino acids. This method showcases the utility of this compound in synthesizing methylated amino acids on solid supports like Wang resin or SASRIN resin, with the process only necessitating a simple oxidative resin wash to rectify overalkylated sites (Laplante & Hall, 2001).

Hydrolysis Susceptibility at Physiological pH

The hydrolysis behavior of phenylboronic pinacol esters, a related compound to this compound, underlines the importance of considering the stability of such compounds in aqueous environments, particularly at physiological pH. This aspect is crucial for their application in drug development and drug delivery devices, emphasizing the need for careful consideration when utilizing these compounds in pharmacological contexts (Achilli et al., 2013).

Development of Highly Sensitive Fluorescent Sensors

Aminomethylboronic acid pinacol ester derivatives have been developed as highly sensitive PET (photo-induced electron transfer)-type fluorescent sensors. These sensors are designed for detecting trace amounts of water, showcasing the compound's potential in creating sensitive and selective detection systems for various applications, including environmental monitoring and quality control in manufacturing processes (Miho et al., 2021).

Novel Amperometric Sensors for Hypochlorite Detection

The direct oxidation of benzeneboronic acid pinacol ester (BAPE) induced by hypochlorite has been employed to develop a novel amperometric sensor. This sensor utilizes 4-aminophenylboronic acid pinacol ester chemically bonded to functionalized multi-walled carbon nanotubes, offering a selective and sensitive method for detecting hypochlorite in various applications, including water pollution control and food safety (Guo et al., 2019).

Wirkmechanismus

Target of Action

Aminomethylboronic acid pinacol ester hydrochloride is a valuable building block in organic synthesis . .

Mode of Action

The compound is known to undergo catalytic protodeboronation, a process that involves the removal of a boron atom from the molecule . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This is a valuable but relatively unknown transformation .

Biochemical Pathways

The protodeboronation process is part of the hydromethylation sequence, which has been applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B . .

Result of Action

The result of the action of this compound is the production of new compounds through the process of hydromethylation and protodeboronation . These processes have been used in the synthesis of various compounds, including methoxy protected (−)-Δ8-THC, cholesterol, δ- ®-coniceine, and indolizidine 209B .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is typically stored at a temperature of 2-8°C . .

Safety and Hazards

Zukünftige Richtungen

The future directions of research on Aminomethylboronic acid pinacol ester hydrochloride could involve further development of the protodeboronation process . This process is currently not well developed, especially for unactivated alkyl and primary alkyl boronic esters . The introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry .

Biochemische Analyse

Biochemical Properties

Aminomethylboronic acid pinacol ester hydrochloride plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known for its ability to form stable complexes with enzymes and proteins, which can be utilized in various catalytic processes . The compound interacts with enzymes such as proteases and kinases, forming reversible covalent bonds that can inhibit or activate these enzymes. This interaction is crucial for studying enzyme mechanisms and developing enzyme inhibitors.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling proteins, leading to changes in gene expression and cellular metabolism . The compound can induce apoptosis in certain cell types by disrupting mitochondrial function and activating caspases. Additionally, it has been observed to inhibit cell proliferation in cancer cells, making it a potential candidate for anticancer therapies.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to the active sites of enzymes, forming reversible covalent bonds that can either inhibit or activate the enzyme’s activity . This binding can lead to conformational changes in the enzyme, affecting its function and stability. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to the compound has been shown to affect cellular function, including alterations in cell signaling pathways and gene expression. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing adverse reactions.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s and other oxidoreductases, affecting metabolic flux and metabolite levels . The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation . The compound is known to accumulate in specific tissues, such as the liver and kidneys, where it can exert its biochemical effects. Understanding its transport and distribution is essential for optimizing its use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can localize to the mitochondria, where it can disrupt mitochondrial function and induce apoptosis. This subcellular localization is important for understanding the compound’s mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16BNO2/c1-6(2)7(3,4)11-8(5-9)10-6/h5,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPPDIFJIGRZOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B1380567.png)

![(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol](/img/structure/B1380577.png)

![Acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1380583.png)

![tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate](/img/structure/B1380587.png)

![(8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol](/img/structure/B1380590.png)